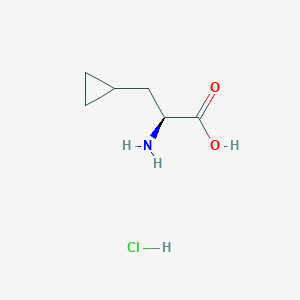![molecular formula C8H16ClN B2998786 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride CAS No. 2230802-69-2](/img/structure/B2998786.png)
6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride is a chemical compound with the CAS Number: 1783644-98-3 . It has a molecular weight of 125.21 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been performed . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis
The InChI code for 6,6-Dimethyl-2-azaspiro[3.3]heptane is 1S/C8H15N/c1-7(2)3-8(4-7)5-9-6-8/h9H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride is a liquid .Aplicaciones Científicas De Investigación
Synthesis of Novel Spirocyclic Compounds
Research on 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride contributes significantly to the synthesis of novel spirocyclic compounds. An example includes the development of gem-difluoro and gem-dimethyl variants of angular 1,6-diazaspiro[3.3]heptane, which are prepared using efficient sequences for potential use in drug discovery. These methodologies provide a practical approach to synthesizing functionalized derivatives of 5-oxo-2-azaspiro[3.3]heptanes, highlighting the compound's role in generating diverse building blocks for medicinal chemistry (Guérot et al., 2011).
Insect Repellent Properties
6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride, also known as polyzonimine, has been identified as a novel terpenoid insect repellent isolated from the defensive secretion of millipedes. This compound has shown effectiveness in repelling natural enemies such as ants, acting as a topical irritant to insects, which underscores its potential as a natural insect repellent solution (Smolanoff et al., 1975).
Development of Sterically Constrained Amino Acids
The structural framework of 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride has been utilized in the synthesis of novel amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids are significant for their application in chemistry, biochemistry, and drug design due to their constrained spatial configuration, which can influence the biological activity and stability of peptide-based compounds (Radchenko et al., 2010).
Facilitation of Spirocyclic Oxetane Synthesis
Research has led to new synthetic routes for spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, which are crucial intermediates in medicinal chemistry for the development of novel therapeutic agents. The synthesis of these compounds, including their conversion into o-cycloalkylaminoacetanilides for further cyclizations, showcases the versatility of 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride in accessing complex molecular architectures (Gurry et al., 2015).
Photochemical Applications in Medicinal Chemistry
The compound's structure has been explored in photochemical applications, such as in the development of polysubstituted 2-oxaspiro[3.3]heptanes, through intermolecular crossed [2 + 2] cycloaddition reactions. These reactions, facilitated by visible-light triplet photosensitization, underscore the potential of 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride derivatives in creating bioisosteres for drug discovery, demonstrating the compound's utility in crafting molecules with significant medicinal value (Murray et al., 2021).
Propiedades
IUPAC Name |
6,6-dimethyl-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7(2)3-8(4-7)5-9-6-8;/h9H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQZKQODNRZCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-[5-[(4-Nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine](/img/structure/B2998706.png)

![5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998710.png)



![(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2998717.png)


![10H-chromeno[3,2-b]pyridin-10-one](/img/structure/B2998723.png)
![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2998724.png)
![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2998725.png)